molecular formula C8H12Cl2N2 B1457860 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride CAS No. 1187930-17-1

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

Cat. No. B1457860
M. Wt: 207.1 g/mol
InChI Key: ISGBINZZMGWDES-UHFFFAOYSA-N
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Description

“6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride” is a chemical compound with the IUPAC name 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride . It has a molecular weight of 207.1 .


Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are related to the compound , has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues. This process uses Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O. The reaction yields high results and excellent chemoselectivity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H10N2.2ClH/c9-7-3-4-8-6(7)2-1-5-10-8;;/h1-2,5,7H,3-4,9H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point or NMR data are not available in the search results.

Scientific Research Applications

Pharmaceutical and Antimicrobial Applications

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride has been studied for its potential in pharmaceuticals, particularly as a side-chain in the production of fourth-generation Cefpirome. This compound has also been recognized for its antimicrobial properties, making it a subject of interest in the development of bactericides (Fu Chun, 2007).

Synthetic Chemistry and Material Science

  • Preparative Methods

    Various synthetic routes such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route have been explored for the preparation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. The acrolein route, in particular, has shown promise with yields reaching up to 87.4%, indicating a potential for further development (Zhao Xin-qi, 2007).

  • Catalytic Studies

    Research into catalytic systems for synthesizing 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine derivatives has highlighted the use of novel catalysts and reaction media. Comparative studies in different solvents have underscored the importance of solvent choice in achieving higher yields (Morgan Donnard et al., 2017).

  • Anticancer Activity

    Novel synthetic methodologies have facilitated the creation of 6,7-Dihydro-5H-benzo[cyclohepta]pyridine and dihydrobenzoquinoline derivatives. Preliminary examinations of these compounds against various cancer cell lines have shown promising anticancer profiles, highlighting their potential utility in drug development (H. Behbehani et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-7-3-4-8-6(7)2-1-5-10-8;;/h1-2,5,7H,3-4,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGBINZZMGWDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride
Reactant of Route 2
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride
Reactant of Route 3
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride
Reactant of Route 4
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride
Reactant of Route 5
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride
Reactant of Route 6
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

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